2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione
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Overview
Description
2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structure, which includes a furan ring fused with a naphthoquinone system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione can be achieved through several methods. One efficient approach involves the visible-light-mediated [3+2] cycloaddition reaction. This method utilizes environmentally friendly conditions and delivers the desired compounds in good yields with excellent regioselectivity and functional group tolerance . Another approach involves the reaction of flavonoids with dichlone under basic, oxygenous, and aqueous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and photochemistry can be applied to scale up the synthesis. The use of visible-light photocatalysis and green solvents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione involves its interaction with cellular components. The compound can interfere with electron transport in tumor cells, leading to the generation of reactive oxygen species and subsequent cell death. It also promotes the cleavage of caspase-3 and PARP, which are crucial for the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]naphtho[2,1-d]furan
- Naphtho[2,3-b]furan-4,9-dione
- Benzoylnaphthindolizinediones
Uniqueness
2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione stands out due to its unique furan-naphthoquinone structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits potent cytotoxicity against specific cancer cell lines while maintaining low toxicity to normal cells .
Properties
IUPAC Name |
2-methylnaphtho[3,2-b][1]benzofuran-6,11-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O3/c1-9-6-7-13-12(8-9)14-15(18)10-4-2-3-5-11(10)16(19)17(14)20-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHGHMKGROOZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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